![molecular formula C10H11BrO B1371667 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 838821-08-2](/img/structure/B1371667.png)
8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol
Overview
Description
8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with the molecular formula C10H11BrO . It is a useful reactant in the preparation of bromotetralone via oxidation of bromotetrahydronaphthol in the preparation of arylindazoles and arylarenopyrazoles .
Synthesis Analysis
The synthesis of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol involves the use of n-butyllithium and N,N,N,N,-tetramethylethylenediamine (TMEDA) in pentane at 0 - 40℃ . The reaction solution is brought to 0° C. and 1,2-dibromo-1,1,2,2-tetrafluoroethane is added dropwise to the stirring solution . The mixture is then allowed to come to room temperature and stirred for 3 days .Molecular Structure Analysis
The molecular structure of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol consists of a total of 24 bonds, including 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol has a molecular weight of 227.10 . The boiling point and other physical properties are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis and Optical Purity
- Synthesis and Stereochemistry : Research has led to the synthesis of (–)-Menthyloxyacetyl derivatives of trans-2-bromo-1-hydroxy-1,2,3,4-tetrahydronaphthalene, with a focus on their resolution into diastereoisomers. The chiral oxirans naphthalene 1,2-oxide and related epoxides have been obtained in a high state of optical purity, with their absolute stereochemistry and optical purity determined through various methods including NMR analysis (Akhtar, Boyd, & Hamilton, 1979).
Reactivity and Reductive Debromination
- Reductive Debromination : A novel method for the reductive debromination of 1,2-bis(bromomethyl)arenes has been developed, showcasing the treatment of these compounds with tetrakis(dimethylamino)ethylene to yield 1,2,3,4-tetrahydronaphthalenes (Nishiyama et al., 2005).
Applications in Chiral Synthesis
- Chiral Auxiliary in Reformatsky Reactions : The compound has been used as a chiral auxiliary in Reformatsky-type reactions, demonstrating its application in the synthesis of asymmetric compounds (Orsini et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
It is a useful reactant in the preparation of bromotetralone via oxidation of bromotetrahydronaphthol .
Mode of Action
It is used as a reactant in the preparation of bromotetralone via oxidation of bromotetrahydronaphthol . This suggests that it may interact with its targets through an oxidation process.
Result of Action
It is known to be a useful reactant in the preparation of bromotetralone
properties
IUPAC Name |
8-bromo-1,2,3,4-tetrahydronaphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9,12H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKQBLJDZZWFRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=C2Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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